D-Tyrosine

Enzymology Melanogenesis Chiral kinetics

D-Tyrosine (CAS 556-02-5) is the stereospecific D-enantiomer essential for applications where L-Tyrosine or DL-racemic mixtures fail. As a non-proteinogenic amino acid, it serves as a competitive tyrosinase inhibitor (Km 2-fold higher than L-Tyr), a potent biofilm dispersal agent effective at 5 nM, and a validated negative control for catecholamine/melanin synthesis. Users requiring enantiomeric purity must select the D-isomer to avoid confounding biological activity. High-purity (≥98%) product suitable for enzymology, antifouling coatings, and water treatment research.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 556-02-5
Cat. No. B559537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tyrosine
CAS556-02-5
SynonymsZ-DL-Lys(Z)-OH; 55592-85-3; 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoicacid; 55592-85-3[rn]; 2,6-di{[(benzyloxy)carbonyl]amino}hexanoicacid; Nalpha,Nepsilon-Di-Z-DL-lysine; NSC88474; AC1Q5SJP; ACMC-209u7a; AC1L3ZY6; N|A,N|A-Di-Z-DL-lysine; 96837_ALDRICH; SCHEMBL806151; AC1Q71R3; 96837_FLUKA; CTK5A3858; N-Alpha,epsilon-bis-Z-DL-lysine; BLZXFNUZFTZCFD-UHFFFAOYSA-N; MolPort-001-788-386; N2,N6-Dibenzyloxycarbonyl-L-lysine; EINECS206-971-9; AR-1G6896; NSC-88474; AKOS016846183; N2,N6-bis[(benzyloxy)carbonyl]lysine
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)O
InChIInChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1
InChIKeyOUYCCCASQSFEME-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility453 mg/L (at 25 °C)

Structure & Identifiers


Interactive Chemical Structure Model





D-Tyrosine (CAS 556-02-5) Procurement Guide: Chiral Identity and Functional Baseline


D-Tyrosine (CAS 556-02-5) is the D-enantiomer of the aromatic amino acid tyrosine. While chemically sharing the molecular formula C9H11NO3 and molecular weight 181.19 g/mol with its L-counterpart, its distinct stereochemical configuration (D-configuration at the α-carbon) fundamentally alters its biological recognition and functional utility [1]. D-Tyrosine is classified as a non-proteinogenic D-alpha-amino acid and serves as a critical chiral probe in enzymology, a negative regulator of melanin synthesis, and a biofilm dispersal agent . Key physicochemical identifiers include a specific optical rotation of [α]20D +11.2° (c=5, 1 N HCl) and a melting point range of 310-314 °C, distinguishing it analytically from L-tyrosine ([α]20D approximately -11.2° under similar conditions) [2].

Why D-Tyrosine Cannot Be Substituted with L-Tyrosine or DL-Tyrosine in Specialized Applications


Scientific and industrial protocols requiring D-Tyrosine cannot be satisfied by substituting L-Tyrosine or racemic DL-Tyrosine due to strict enantiomeric specificity governing biological activity. L-Tyrosine is a natural proteinogenic amino acid and metabolic precursor for catecholamines and melanin [1]. In contrast, D-Tyrosine exhibits markedly divergent—and often antagonistic—behavior in the same biological systems: it functions as a competitive inhibitor of tyrosinase rather than a melanogenic substrate, fails to support neurotransmitter synthesis, and uniquely disrupts bacterial biofilms [2]. The use of a racemic mixture (DL-Tyrosine) introduces 50% inactive or counteractive mass that can confound kinetic assays, reduce desired signal in chiral studies, and introduce unwanted off-target metabolic effects in cell culture. The evidence below quantifies these stereospecific differences.

D-Tyrosine Comparative Evidence Guide: Quantified Performance Against L-Tyrosine and Alternative Biocides


Enzyme Kinetics: D-Tyrosine Exhibits 2-Fold Higher Km and Lower Catalytic Efficiency Than L-Tyrosine for Tyrosinase

Direct kinetic analysis of tyrosinase acting on enantiomeric substrates demonstrates that D-Tyrosine is a poor substrate with significantly reduced catalytic efficiency compared to L-Tyrosine. The enzyme exhibits a lower affinity and slower turnover for the D-isomer, resulting in a prolonged lag phase and reduced steady-state reaction rate. This kinetic disadvantage underpins D-Tyrosine's apparent inhibitory effect on melanin biosynthesis when co-present with L-Tyrosine [1].

Enzymology Melanogenesis Chiral kinetics

Cellular Melanogenesis: 500 µM D-Tyrosine Completely Inhibits 10 µM L-Tyrosine-Induced Melanin Synthesis

In human melanocyte-derived MNT-1 melanoma cells and primary human melanocytes, D-Tyrosine demonstrates dose-dependent inhibition of melanin production, acting as a functional antagonist to L-Tyrosine. Notably, a 50:1 ratio of D-Tyrosine (500 µM) to L-Tyrosine (10 µM) results in complete suppression of L-Tyrosine-induced melanogenesis. This antagonism extends to physiologically relevant stimuli, as D-Tyrosine inhibits melanin synthesis induced by both α-MSH treatment and UV irradiation [1].

Dermatology Cosmetic science Pigmentation

Neurochemistry: D-Tyrosine Fails to Stimulate Catecholamine Synthesis, Unlike L-Tyrosine

The enantiomeric specificity of catecholamine synthesis is absolute in vivo. Reverse microdialysis studies in rat medial prefrontal cortex (MPFC) and striatum reveal that while L-Tyrosine elevates extracellular levels of dopamine metabolites (DOPAC, HVA) and norepinephrine metabolites (MHPG) in a concentration-dependent manner, D-Tyrosine produces no detectable effect on any catecholaminergic index [1].

Neuroscience Neuropharmacology Chiral specificity

Biocide Enhancement: 1 ppm D-Tyrosine + 10 ppm ADBAC Achieves 3 Extra Log Reduction in SRB Biofilm

D-Tyrosine acts as a potent biocide enhancer, synergistically amplifying the antibiofilm efficacy of conventional quaternary ammonium compounds against sulfate-reducing bacteria (SRB). When combined with alkyldimethylbenzylammonium chloride (ADBAC), D-Tyrosine enables significantly greater biofilm eradication at reduced biocide concentrations, a strategy for mitigating microbiologically influenced corrosion (MIC) [1].

Industrial microbiology Biofouling Corrosion engineering

Biocide Enhancement: TTPC + D-Tyrosine Achieves 98.5% SRB Kill Rate and 64.24% Corrosion Inhibition

D-Tyrosine synergistically enhances the performance of phosphonium-based biocides against mixed microbial consortia implicated in industrial corrosion. The combination of tributyl tetradecyl phosphonium chloride (TTPC) with D-Tyrosine demonstrates superior bactericidal and corrosion inhibition efficacy compared to multiple single-biocide and alternative combination treatments [1].

Industrial microbiology Biofouling Corrosion engineering

Biofilm Dispersal: D-Tyrosine Reduces Bacterial Attachment at Concentrations as Low as 5 nM

D-Tyrosine inhibits biofilm formation and triggers biofilm dispersal through mechanisms distinct from growth inhibition, acting instead on cellular communication and extracellular polymeric substance (EPS) regulation. Unlike conventional biocides that select for resistance, D-Tyrosine modulates bacterial adhesion and aggregation at nanomolar concentrations without affecting planktonic growth [1].

Biofilm control Membrane technology Antifouling

Validated Application Scenarios for D-Tyrosine (CAS 556-02-5)


Chiral Negative Control in Catecholamine and Melanogenesis Research

Researchers studying tyrosine-dependent pathways (e.g., dopamine synthesis, melanin production) require D-Tyrosine as an essential enantiomerically pure negative control. As demonstrated, D-Tyrosine fails to stimulate catecholamine synthesis in vivo [1] and actively inhibits melanogenesis [2]. This enables precise dissection of L-tyrosine-specific effects and validates assay specificity for tyrosine hydroxylase and tyrosinase activity screens.

Industrial Biofilm Control and Microbiologically Influenced Corrosion (MIC) Mitigation

D-Tyrosine serves as a high-value biocide enhancer for industrial water systems, oil and gas pipelines, and cooling towers. Its proven ability to achieve 3 extra log reductions in SRB sessile cells when combined with ADBAC [3] and to boost TTPC performance to 98.5% kill rates [4] allows facility operators to reduce primary biocide usage, lower chemical procurement costs, and meet stringent environmental discharge regulations while maintaining effective corrosion control.

Enzymology and Protein Engineering Studies of Chiral Recognition

Biochemists and structural biologists utilize D-Tyrosine as a chiral probe to investigate the stereospecificity of amino acid-metabolizing enzymes. Its 2-fold higher Km for tyrosinase relative to L-tyrosine [5] provides a quantifiable benchmark for enzyme engineering efforts aimed at altering substrate specificity. Additionally, its interaction with tyrosyl-tRNA synthetases [6] makes it valuable for studying the fidelity of translation machinery and the basis of D-amino acid toxicity in prokaryotes.

Formulation of Membrane Antifouling Agents and Surface Coatings

Manufacturers of water filtration membranes and developers of antifouling coatings leverage D-Tyrosine's unique ability to inhibit microbial attachment and promote biofilm detachment at nanomolar concentrations (effective at 5 nM) without biocidal activity [7]. This non-toxic mechanism avoids the selection pressure for antimicrobial resistance, making D-Tyrosine a desirable additive for environmentally sensitive applications and long-term fouling control strategies in reverse osmosis and ultrafiltration systems.

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